molecular formula C20H22N4O2 B2654559 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034512-71-3

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2654559
CAS No.: 2034512-71-3
M. Wt: 350.422
InChI Key: JYOXWJLPHHJTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine-2,4-dione derivatives .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the imidazolidine-2,4-dione core with a phenyl and pyridin-3-ylmethyl-piperidin-4-yl substituent. This unique structure may confer specific biological activities and properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-phenyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19-15-23(20(26)24(19)18-6-2-1-3-7-18)17-8-11-22(12-9-17)14-16-5-4-10-21-13-16/h1-7,10,13,17H,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOXWJLPHHJTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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